1-Iodo-4-methylnaphthalene
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Overview
Description
1-Iodo-4-methylnaphthalene is an organic compound with the molecular formula C11H9I It is a derivative of naphthalene, where an iodine atom is substituted at the first position and a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-4-methylnaphthalene can be synthesized through several methods. One common approach involves the iodination of 4-methylnaphthalene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form 4-methylnaphthalene.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Products vary depending on the substituent introduced.
Oxidation: 4-Methyl-1-naphthoic acid or other oxidized derivatives.
Reduction: 4-Methylnaphthalene.
Scientific Research Applications
1-Iodo-4-methylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways involving iodine-containing compounds.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Iodo-4-methylnaphthalene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the methyl group. The iodine atom can act as a leaving group in substitution reactions, while the methyl group can undergo oxidation or other transformations. These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
1-Iodonaphthalene: Lacks the methyl group, leading to different reactivity and applications.
4-Methylnaphthalene: Lacks the iodine atom, affecting its chemical behavior.
1-Bromo-4-methylnaphthalene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.
Uniqueness: 1-Iodo-4-methylnaphthalene is unique due to the combination of the iodine atom and the methyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
70129-83-8 |
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Molecular Formula |
C11H9I |
Molecular Weight |
268.09 g/mol |
IUPAC Name |
1-iodo-4-methylnaphthalene |
InChI |
InChI=1S/C11H9I/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,1H3 |
InChI Key |
SOOPESABWKAQTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)I |
Origin of Product |
United States |
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